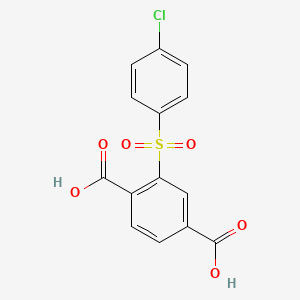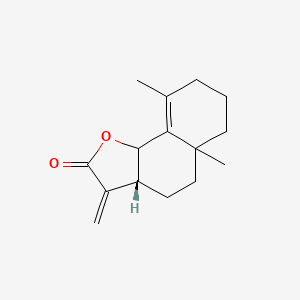
(+)-Frullanolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Frullanolide is a naturally occurring sesquiterpene lactone found in various plant species, particularly in liverworts. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The compound’s unique structure and biological activities make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Frullanolide involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by oxidation and lactonization to form the sesquiterpene lactone structure. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as liverworts, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Frullanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(+)-Frullanolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactone synthesis and reactivity.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research focuses on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is explored for its potential use in pharmaceuticals and natural product-based insecticides.
Wirkmechanismus
The mechanism of action of (+)-Frullanolide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s lactone ring is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
(+)-Frullanolide is compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a similar lactone ring structure, this compound is unique in its specific biological activities and molecular targets. Other similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial agent.
Costunolide: Exhibits anti-inflammatory and anticancer activities.
Eigenschaften
CAS-Nummer |
40776-40-7 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13?,15?/m1/s1 |
InChI-Schlüssel |
PJPHIAMRKUNVSU-NUYPLMSZSA-N |
Isomerische SMILES |
CC1=C2C3[C@H](CCC2(CCC1)C)C(=C)C(=O)O3 |
Kanonische SMILES |
CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



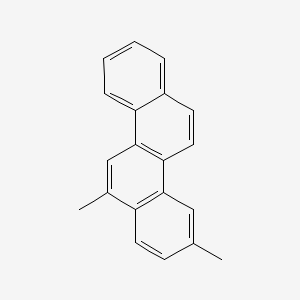
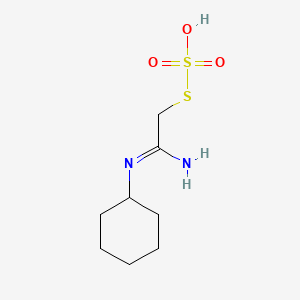
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
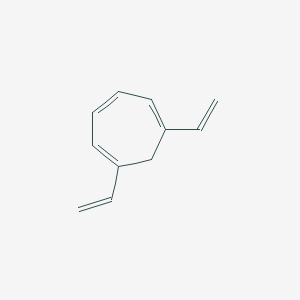
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

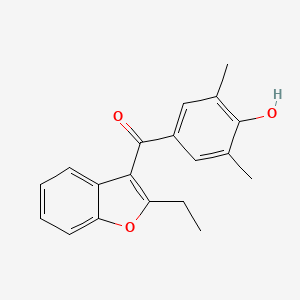
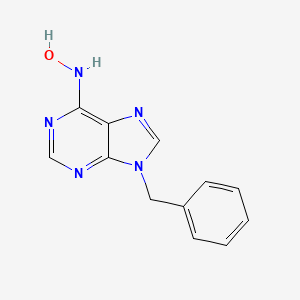


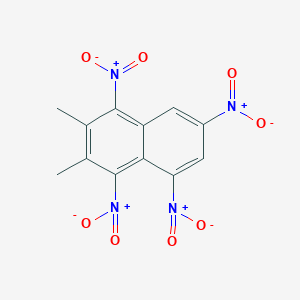
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
